1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone
Brand Name: Vulcanchem
CAS No.: 1448029-16-0
VCID: VC7204663
InChI: InChI=1S/C17H23BrN2O2S/c18-15-6-3-9-19-17(15)22-13-7-10-20(11-8-13)16(21)12-23-14-4-1-2-5-14/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2
SMILES: C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Molecular Formula: C17H23BrN2O2S
Molecular Weight: 399.35

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone

CAS No.: 1448029-16-0

Cat. No.: VC7204663

Molecular Formula: C17H23BrN2O2S

Molecular Weight: 399.35

* For research use only. Not for human or veterinary use.

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone - 1448029-16-0

Specification

CAS No. 1448029-16-0
Molecular Formula C17H23BrN2O2S
Molecular Weight 399.35
IUPAC Name 1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-cyclopentylsulfanylethanone
Standard InChI InChI=1S/C17H23BrN2O2S/c18-15-6-3-9-19-17(15)22-13-7-10-20(11-8-13)16(21)12-23-14-4-1-2-5-14/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2
Standard InChI Key ONCFPIDQWDOHPN-UHFFFAOYSA-N
SMILES C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br

Introduction

Synthesis Pathway

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone typically involves the following steps:

  • Preparation of the Bromopyridine Derivative:

    • Bromination of pyridine derivatives using brominating agents like N-bromosuccinimide (NBS).

  • Formation of Piperidine Intermediate:

    • Functionalization of the piperidine ring through alkylation or nucleophilic substitution reactions.

  • Coupling Reaction:

    • The bromopyridine is coupled with the piperidine derivative via an ether bond using reagents like potassium carbonate in polar aprotic solvents.

  • Thioether Formation:

    • Introduction of the cyclopentylthio group through nucleophilic substitution, using cyclopentanethiol and suitable electrophiles.

  • Final Ketone Functionalization:

    • Incorporation of the ethanone group using acylation reactions.

Potential Applications

This compound's structure suggests potential applications in medicinal chemistry due to its functional groups and molecular framework:

Pharmacological Potential

  • CNS Disorders:
    Compounds with piperidine rings are known to interact with central nervous system (CNS) targets, such as dopamine or serotonin receptors.

  • Anti-inflammatory Activity:
    The bromopyridine moiety could enable anti-inflammatory properties by interacting with enzyme active sites.

  • Antiviral or Antibacterial Properties:
    Halogenated heterocycles often exhibit strong activity against microbial pathogens due to their ability to disrupt cellular processes.

Drug Development

The compound's hydrophilic and hydrophobic balance makes it a candidate for optimization in drug design, particularly for oral bioavailability and target specificity.

Research Gaps and Future Directions

While the compound shows promise, further studies are needed to:

  • Evaluate its pharmacokinetics and pharmacodynamics.

  • Investigate its toxicity profile.

  • Optimize its structure for specific therapeutic targets through structure-activity relationship (SAR) studies.

This compound exemplifies the integration of diverse functional groups into a single molecule to achieve desired chemical and biological properties, making it a valuable scaffold for future drug discovery efforts.

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